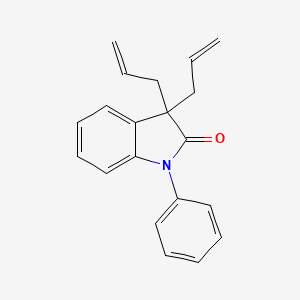

2-Indolinone, 3,3-diallyl-1-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Indolinone, 3,3-diallyl-1-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolinone, 3,3-diallyl-1-phenyl- typically involves the construction of the indole nucleus followed by functionalization at specific positions. One common method includes the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . This method allows for the effective formation of key indole intermediates, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using palladium-catalyzed reactions. For example, a palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones provides diverse indolines with broad functional group compatibility in good yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Indolinone, 3,3-diallyl-1-phenyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole nucleus.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Indolinone, 3,3-diallyl-1-phenyl- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential antiviral and antimicrobial properties.

Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

Industry: Utilized in the development of dyes and pigments for biological imaging and sensors.

Mechanism of Action

The mechanism of action of 2-Indolinone, 3,3-diallyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit cyclin-dependent kinase-2 function in cancer cells, thereby regulating cell cycle progression and inducing apoptosis . The compound may also interact with other cellular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Sunitinib: An indolinone derivative used as a receptor tyrosine kinase inhibitor for cancer therapy.

Semaxinib: Another indolinone derivative with anticancer properties.

Nintedanib: Known for its antifibrotic and anticancer activities.

Uniqueness

2-Indolinone, 3,3-diallyl-1-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its diallyl and phenyl substituents provide unique interactions with molecular targets, distinguishing it from other indolinone derivatives.

Biological Activity

2-Indolinone, 3,3-diallyl-1-phenyl- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This indolinone derivative exhibits a range of biological effects that may be harnessed for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound 2-Indolinone, 3,3-diallyl-1-phenyl- features a unique molecular structure that contributes to its biological efficacy. The core indolinone structure is characterized by a bicyclic framework that includes a nitrogen atom within the ring system. The presence of diallyl and phenyl substituents enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 2-Indolinone derivatives exhibit significant anticancer activity. A study highlighted the ability of certain indolinone compounds to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This mechanism is often linked to the modulation of signaling pathways involved in cell survival and death.

Table 1: Anticancer Activity of Indolinone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Indolinone, 3,3-diallyl-1-phenyl- | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via p53 activation |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of Akt/mTOR pathway | |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

Antioxidant Activity

The antioxidant properties of 2-Indolinone, 3,3-diallyl-1-phenyl- have also been explored. Studies show that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 95 | 5 |

| 2-Indolinone, 3,3-diallyl-1-phenyl- | 85 | 20 |

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. It has shown efficacy in inhibiting the growth of both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a recent investigation, the antimicrobial activity of 2-Indolinone was assessed against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition, suggesting its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity Results

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

The mechanisms underlying the biological activities of 2-Indolinone derivatives are multifaceted:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through p53 signaling.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at G2/M checkpoints.

- Antioxidant Defense : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant capacity.

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Properties

CAS No. |

19048-20-5 |

|---|---|

Molecular Formula |

C20H19NO |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

1-phenyl-3,3-bis(prop-2-enyl)indol-2-one |

InChI |

InChI=1S/C20H19NO/c1-3-14-20(15-4-2)17-12-8-9-13-18(17)21(19(20)22)16-10-6-5-7-11-16/h3-13H,1-2,14-15H2 |

InChI Key |

ZAEAFXXRGMLYMD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.